(3Z,5Z,7Z,11Z,13Z)-21-[2,4-dihydroxy-6-[2-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17,20-dihydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacyclohenicosa-3,5,7,11,13-pentaen-2-one
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Overview
Description
The compound “(3Z,5Z,7Z,11Z,13Z)-21-[2,4-dihydroxy-6-[2-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17,20-dihydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacyclohenicosa-3,5,7,11,13-pentaen-2-one” is a complex organic molecule characterized by multiple hydroxyl, methoxy, and oxan groups. This compound is likely to be of interest in various fields such as organic chemistry, medicinal chemistry, and materials science due to its intricate structure and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and careful control of stereochemistry. Common synthetic routes may involve:
Protection of hydroxyl groups: using silyl ethers or acetals.
Formation of oxan rings: through intramolecular cyclization reactions.
Introduction of methoxy groups: via methylation reactions using reagents like methyl iodide and a base.
Selective oxidation: of alcohols to ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of such a compound would require scalable and efficient synthetic routes, often involving:
Continuous flow chemistry: to enhance reaction efficiency and safety.
Catalytic processes: to minimize waste and improve yield.
Purification techniques: such as chromatography and crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of methoxy groups with other functional groups.
Cyclization: Formation of additional ring structures.
Common Reagents and Conditions
Oxidizing agents: PCC, DMP, or KMnO4.
Reducing agents: NaBH4, LiAlH4.
Substitution reagents: Halides (e.g., Br2, Cl2) for halogenation reactions.
Cyclization conditions: Acidic or basic conditions to promote ring closure.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would regenerate alcohols.
Scientific Research Applications
The compound’s complex structure and multiple functional groups make it a valuable target for research in various fields:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its unique properties in materials science and nanotechnology.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating signal transduction pathways.
Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
(3Z,5Z,7Z,11Z,13Z)-21-[2,4-dihydroxy-6-[2-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17,20-dihydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacyclohenicosa-3,5,7,11,13-pentaen-2-one analogs: Compounds with similar structures but slight variations in functional groups.
Other polyhydroxylated compounds: Molecules with multiple hydroxyl groups that exhibit similar reactivity.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and stereochemistry, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C58H96O21 |
---|---|
Molecular Weight |
1129.4 g/mol |
IUPAC Name |
(3Z,5Z,7Z,11Z,13Z)-21-[2,4-dihydroxy-6-[2-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17,20-dihydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacyclohenicosa-3,5,7,11,13-pentaen-2-one |
InChI |
InChI=1S/C58H96O21/c1-29-17-16-18-40(59)44(69-13)25-41(60)54(78-55(65)33(5)23-31(3)21-30(2)22-32(4)42(20-19-29)76-56-51(64)50(63)52(71-15)37(9)74-56)58(67)35(7)48(61)34(6)43(79-58)24-39(28-68-12)75-47-27-57(11,66)53(38(10)73-47)77-46-26-45(70-14)49(62)36(8)72-46/h17,19-23,32,34-54,56,59-64,66-67H,16,18,24-28H2,1-15H3/b20-19-,29-17-,30-22-,31-21-,33-23- |
InChI Key |
BGIXVQPJBLGABA-BNPGMBDQSA-N |
Isomeric SMILES |
CC1/C=C(\C=C(/C=C(\C(=O)OC(C(CC(C(CC/C=C(\C=C/C1OC2C(C(C(C(O2)C)OC)O)O)/C)O)OC)O)C3(C(C(C(C(O3)CC(COC)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)OC)(C)O)C)O)C)O)/C)\C)/C |
Canonical SMILES |
CC1C=C(C=C(C=C(C(=O)OC(C(CC(C(CCC=C(C=CC1OC2C(C(C(C(O2)C)OC)O)O)C)O)OC)O)C3(C(C(C(C(O3)CC(COC)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)OC)(C)O)C)O)C)O)C)C)C |
Origin of Product |
United States |
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